4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride
Description
Properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-13-7-11-12-9(13)6-8-2-4-10-5-3-8;;/h7-8,10H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITPVRJEYNHAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126176-91-6 | |
| Record name | 4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine with 4-methyl-4H-1,2,4-triazole-3-carbaldehyde under reductive amination conditions. The reaction typically involves the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine derivatives with oxo groups.
Reduction Products: Reduced piperidine derivatives.
Substitution Products: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Hydrochloride (CAS 297171-80-3)
- Structural Difference : Lacks the methylene bridge between the triazole and piperidine, directly attaching the triazole to the piperidine’s 4-position.
- The similarity score (0.58) indicates moderate structural overlap .
4-(4H-1,2,4-Triazol-3-yl)piperidine Dihydrochloride (CAS 1401425-75-9)
- Structural Difference : The triazole lacks the 4-methyl substituent.
- Impact : The methyl group in the target compound may enhance lipophilicity and steric bulk, improving membrane permeability or receptor affinity. The dihydrochloride salt in both compounds ensures comparable solubility .
Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, Dihydrochloride (CAS 1305712-63-3)
- Structural Difference : A cyclopropyl group replaces the methyl substituent on the triazole, and the piperidine is linked at the 3-position.
- Impact : The cyclopropyl group increases lipophilicity and may introduce ring-strain effects, influencing metabolic stability. The 3-position linkage alters spatial orientation relative to the target compound’s 4-methylene bridge .
4-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride
- Structural Difference : A phenyl group replaces the methyl substituent on the triazole.
- Impact : The phenyl group significantly enhances hydrophobicity, which could improve blood-brain barrier penetration but reduce aqueous solubility. Pharmacokinetic properties may diverge markedly from the methyl-substituted analog .
Pharmacological and Physicochemical Properties
Key Observations :
- Salt Forms : All analogs use hydrochloride or dihydrochloride salts to improve solubility.
- Substituent Effects :
- Methyl vs. Cyclopropyl : Cyclopropyl increases lipophilicity but may reduce metabolic stability compared to methyl.
- Phenyl Substitution : Enhances binding affinity in hydrophobic pockets but may limit solubility.
- Positional Isomerism: Piperidine linkage position (3 vs.
Biological Activity
The compound 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride is a derivative of piperidine and triazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of the compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₄N₄
- Molecular Weight : 166.22 g/mol
- CAS Number : 297172-18-0
- IUPAC Name : 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole moiety can coordinate with metal ions and may also intercalate with DNA, contributing to its anticancer effects. Additionally, the piperidine structure enhances its interaction with biological receptors and enzymes.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted the broad-spectrum antibacterial activity of related triazole compounds against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds were notably low, indicating potent antimicrobial effects.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3b | 0.5 | Broad-spectrum |
| 4i | 0.06 | Strong against Gram-positive |
| 4m | 2 | Effective against resistant strains |
These findings suggest that the compound may serve as a promising candidate in antibiotic development due to its favorable pharmacological profile and low toxicity compared to traditional antibiotics .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism that may be applicable to this compound.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer properties of triazole derivatives:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : Compounds exhibited IC50 values ranging from 10 to 30 µM, indicating effective inhibition of cell growth.
Antioxidant Activity
Antioxidant activity is another significant aspect of the biological profile of this compound. Triazole derivatives have shown promising results in scavenging free radicals and reducing oxidative stress in various biological systems.
Experimental Findings:
A comparative analysis using DPPH and ABTS assays demonstrated that certain triazole derivatives exhibited antioxidant activities comparable to standard antioxidants like ascorbic acid.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 3d | 0.397 | 0.500 |
| Ascorbic Acid | 0.870 | N/A |
These results indicate that the compound may have therapeutic potential in conditions associated with oxidative stress .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride?
- Methodology : Synthesis typically involves alkylation or coupling reactions. For example:
React piperidine derivatives with 4-methyl-1,2,4-triazole precursors under alkaline conditions (e.g., K₂CO₃ in DMF) to form the core structure .
Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
Convert the free base to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol, followed by recrystallization .
- Key Considerations : Monitor reaction progress using TLC or LC-MS. Ensure anhydrous conditions to avoid byproducts.
Q. What safety protocols are critical for handling this compound?
- Precautions :
- Use PPE (gloves, goggles, lab coat) due to potential irritant properties of hydrochloride salts .
- Store in a cool, dry environment (<25°C) in airtight containers to prevent hygroscopic degradation .
- Emergency Measures :
- For inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
- For skin/eye contact: Rinse thoroughly with water for 15 minutes .
Q. How can purity and structural identity be validated?
- Analytical Techniques :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) to assess purity (>95%) .
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ 2.3 ppm for piperidine methylene; δ 8.1 ppm for triazole protons) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.1 for the free base) .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved for this compound?
- Approach :
Use SHELXL for refinement, especially for high-resolution or twinned crystals. Adjust parameters like HKLF 5 for twin law identification .
Validate hydrogen bonding networks via PLATON to resolve ambiguities in electron density maps.
Cross-reference with powder XRD to confirm phase purity if single-crystal data is inconsistent .
- Case Study : For a related triazole-piperidine analog, SHELXPRO resolved torsional angle discrepancies by iterative refinement of anisotropic displacement parameters .
Q. How does the dihydrochloride form affect pharmacokinetic properties compared to the free base?
- Methodology :
- Solubility Assays : Compare solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy. Dihydrochloride salts typically exhibit higher aqueous solubility .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) to assess salt form degradation vs. free base.
- In Vitro Permeability : Use Caco-2 cell monolayers to evaluate intestinal absorption (Papp values) .
Q. What experimental strategies elucidate the compound’s interaction with biological targets?
- Techniques :
Receptor Binding Assays : Radioligand displacement (e.g., [³H]-ligand competition) to measure affinity (Ki) for triazole-sensitive targets like 5-HT3 receptors .
Molecular Dynamics (MD) Simulations : Dock the compound into homology models of receptors (e.g., using AutoDock Vina) to predict binding modes .
In Vivo Efficacy : Test stress-related endpoints (e.g., cortisol levels in rodent models) if the compound shares structural motifs with stress-response modulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
